REACTION_CXSMILES
|
C(=O)(O)[O-].[Na+].[NH2:6][C:7]([CH3:13])([CH:10]([CH3:12])[CH3:11])[C:8]#[N:9].[Cl:14][C:15]1[CH:26]=[C:25]([Cl:27])[CH:24]=[CH:23][C:16]=1[O:17][C@H:18]([CH3:22])[C:19](Cl)=[O:20].[OH-].[Na+]>O.C1(C)C=CC=CC=1>[C:8]([C:7]([NH:6][C:19](=[O:20])[CH:18]([O:17][C:16]1[CH:23]=[CH:24][C:25]([Cl:27])=[CH:26][C:15]=1[Cl:14])[CH3:22])([CH3:13])[CH:10]([CH3:12])[CH3:11])#[N:9] |f:0.1,4.5|
|
Name
|
|
Quantity
|
1.446 kg
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.396 kg
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
(R)-2-(2,4-dichlorophenoxy)propionyl chloride
|
Quantity
|
3.346 kg
|
Type
|
reactant
|
Smiles
|
ClC1=C(O[C@@H](C(=O)Cl)C)C=CC(=C1)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
1.51 kg
|
Type
|
reactant
|
Smiles
|
NC(C#N)(C(C)C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
55 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 0.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirred for 0.5 hours
|
Duration
|
0.5 h
|
Type
|
CUSTOM
|
Details
|
The resultant mixture is separated
|
Type
|
WASH
|
Details
|
The organic phase is washed with 5% NaOH
|
Type
|
DISTILLATION
|
Details
|
distilled at temperatures up to 80° C. at 10 mm Hg
|
Type
|
CUSTOM
|
Details
|
to remove the toluene
|
Type
|
CUSTOM
|
Details
|
The pot residue is crystallized in isopropanol/water
|
Reaction Time |
0.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C(C(C)C)(C)NC(C(C)OC1=C(C=C(C=C1)Cl)Cl)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 94.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C(=O)(O)[O-].[Na+].[NH2:6][C:7]([CH3:13])([CH:10]([CH3:12])[CH3:11])[C:8]#[N:9].[Cl:14][C:15]1[CH:26]=[C:25]([Cl:27])[CH:24]=[CH:23][C:16]=1[O:17][C@H:18]([CH3:22])[C:19](Cl)=[O:20].[OH-].[Na+]>O.C1(C)C=CC=CC=1>[C:8]([C:7]([NH:6][C:19](=[O:20])[CH:18]([O:17][C:16]1[CH:23]=[CH:24][C:25]([Cl:27])=[CH:26][C:15]=1[Cl:14])[CH3:22])([CH3:13])[CH:10]([CH3:12])[CH3:11])#[N:9] |f:0.1,4.5|
|
Name
|
|
Quantity
|
1.446 kg
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.396 kg
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
(R)-2-(2,4-dichlorophenoxy)propionyl chloride
|
Quantity
|
3.346 kg
|
Type
|
reactant
|
Smiles
|
ClC1=C(O[C@@H](C(=O)Cl)C)C=CC(=C1)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
1.51 kg
|
Type
|
reactant
|
Smiles
|
NC(C#N)(C(C)C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
55 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 0.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirred for 0.5 hours
|
Duration
|
0.5 h
|
Type
|
CUSTOM
|
Details
|
The resultant mixture is separated
|
Type
|
WASH
|
Details
|
The organic phase is washed with 5% NaOH
|
Type
|
DISTILLATION
|
Details
|
distilled at temperatures up to 80° C. at 10 mm Hg
|
Type
|
CUSTOM
|
Details
|
to remove the toluene
|
Type
|
CUSTOM
|
Details
|
The pot residue is crystallized in isopropanol/water
|
Reaction Time |
0.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C(C(C)C)(C)NC(C(C)OC1=C(C=C(C=C1)Cl)Cl)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 94.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |